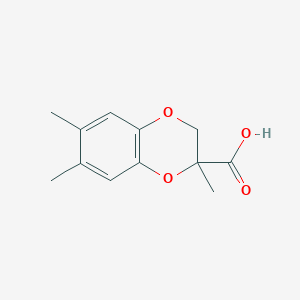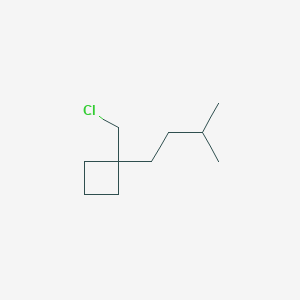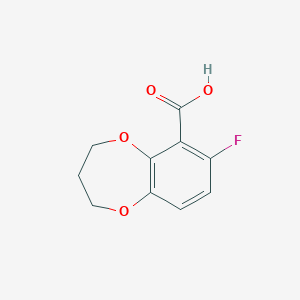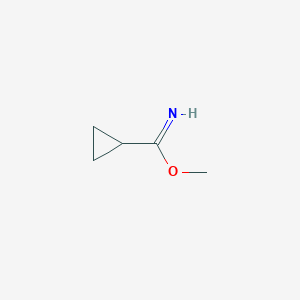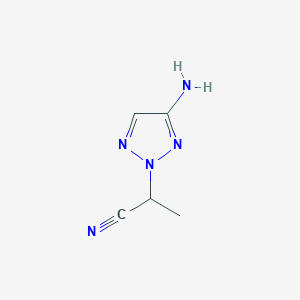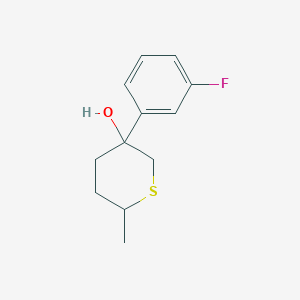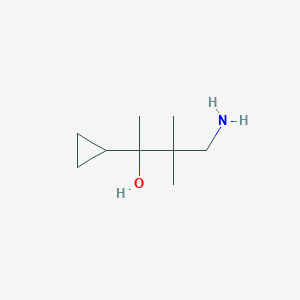
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol It is characterized by the presence of an amino group, a cyclopropyl group, and a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group.
Formation of the Tertiary Alcohol: The tertiary alcohol can be formed through a Grignard reaction, where a Grignard reagent reacts with a ketone or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s steric properties. The tertiary alcohol group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-cyclopropyl-3,3-dimethylbutan-1-ol
- 4-Amino-2-cyclopropyl-3,3-dimethylpentan-2-ol
- 4-Amino-2-cyclopropyl-3,3-dimethylhexan-2-ol
Uniqueness
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity, while the tertiary alcohol group provides a site for various chemical transformations.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
4-amino-2-cyclopropyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2,6-10)9(3,11)7-4-5-7/h7,11H,4-6,10H2,1-3H3 |
Clave InChI |
IUPSPPKHBVAIFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C)(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



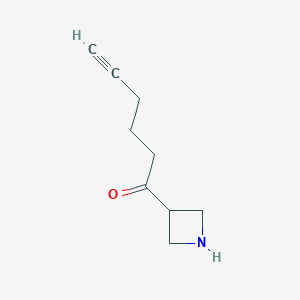
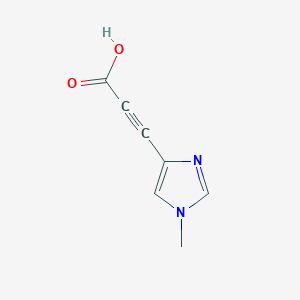
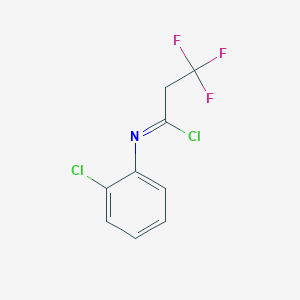
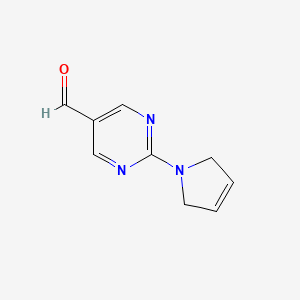
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
